

# Application Notes and Protocols for Cell Viability Assays with SR-1114 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR-1114** is a chemical degrader of the ENL (Eleven-Nineteen Leukemia) protein, a member of the YEATS domain family of acetyl-lysine "reader" proteins. ENL is a critical component of the super elongation complex (SEC) and is involved in the transcriptional regulation of key oncogenes, including MYC and HOX genes.[1][2] By inducing the degradation of ENL, **SR-1114** disrupts the expression of these oncogenes, leading to an anti-proliferative effect in cancer cells, particularly in acute myeloid leukemia (AML).[3] These application notes provide detailed protocols for assessing the effect of **SR-1114** on cell viability using common in vitro assays.

## **Mechanism of Action of SR-1114**

**SR-1114** is a heterobifunctional molecule that brings the ENL protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ENL. The degradation of ENL results in the suppression of transcriptional programs essential for the survival and proliferation of certain cancer cells.[3] This targeted protein degradation approach offers a powerful tool for studying the function of ENL and as a potential therapeutic strategy.

## **Data Presentation**



The following table provides an example of how to present quantitative data from a cell viability assay with **SR-1114** treatment. The half-maximal degradation concentration (DC<sub>50</sub>) for **SR-1114** in MV4;11 cells has been reported to be 150 nM.

| Cell Line | Assay Type | SR-1114<br>Concentration<br>(nM) | % Cell Viability<br>(relative to<br>vehicle<br>control) | Standard<br>Deviation |
|-----------|------------|----------------------------------|---------------------------------------------------------|-----------------------|
| MV4;11    | MTT        | 0 (Vehicle)                      | 100                                                     | 5.2                   |
| MV4;11    | MTT        | 10                               | 92.3                                                    | 4.8                   |
| MV4;11    | MTT        | 50                               | 75.1                                                    | 3.9                   |
| MV4;11    | MTT        | 100                              | 58.4                                                    | 4.1                   |
| MV4;11    | MTT        | 150                              | 49.8                                                    | 3.5                   |
| MV4;11    | MTT        | 250                              | 35.2                                                    | 2.9                   |
| MV4;11    | MTT        | 500                              | 21.7                                                    | 2.5                   |
| MV4;11    | MTT        | 1000                             | 10.5                                                    | 1.8                   |

Table 1: Example of **SR-1114** Dose-Response Data in MV4;11 Cells. The data represents a typical dose-dependent decrease in cell viability upon treatment with **SR-1114**. The IC<sub>50</sub> (half-maximal inhibitory concentration) can be calculated from this data.

# **Experimental Protocols**

Several assays can be used to measure cell viability, including those that assess metabolic activity (e.g., MTT, XTT, MTS), cell membrane integrity (e.g., trypan blue exclusion), or ATP content.[1][4][5] The following is a detailed protocol for the widely used MTT assay, adapted for **SR-1114** treatment.

# **Protocol: MTT Assay for Cell Viability**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to



purple formazan crystals in living cells.[5]

#### Materials:

- SR-1114
- Cell line of interest (e.g., MV4;11, a human leukemia cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - $\circ~$  For adherent cells, seed at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium in a 96-well plate.
  - $\circ$  For suspension cells (like MV4;11), seed at a density of 20,000-50,000 cells/well in 100  $\mu$ L of complete medium.
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
- Compound Preparation and Treatment:
  - Prepare a stock solution of **SR-1114** in a suitable solvent (e.g., DMSO).



- Perform serial dilutions of the SR-1114 stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 nM to 1000 nM is recommended based on the known DC<sub>50</sub>.
- Include a vehicle control (medium with the same concentration of DMSO as the highest SR-1114 concentration).
- Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells) to a final volume of 200 μL per well.
- Incubate the cells with SR-1114 for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
  - After the incubation period, add 20 μL of 5 mg/mL MTT solution to each well.
  - Incubate the plate for 2-4 hours at 37°C in a 5% CO<sub>2</sub> incubator, allowing the formazan crystals to form.
- Solubilization of Formazan Crystals:
  - After the incubation with MTT, carefully remove the medium. For suspension cells,
     centrifuge the plate at a low speed and then remove the supernatant.
  - Add 150 μL of the solubilization solution (e.g., DMSO) to each well.
  - Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
- Data Acquisition:
  - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:



- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the percentage of cell viability against the log of the **SR-1114** concentration to generate a dose-response curve and determine the IC<sub>50</sub> value.

# Visualization of Workflow and Signaling Pathway Experimental Workflow

The following diagram illustrates the key steps in performing a cell viability assay with **SR-1114** treatment.





Click to download full resolution via product page

Caption: Experimental workflow for determining cell viability with SR-1114.



# **Putative Signaling Pathway Affected by SR-1114**

The degradation of the ENL protein by **SR-1114** is expected to disrupt the function of the super elongation complex (SEC), leading to the downregulation of oncogenes like MYC.





Click to download full resolution via product page

Caption: Putative signaling pathway affected by **SR-1114** treatment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays with SR-1114 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409305#cell-viability-assays-with-sr-1114treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com